Product packaging for Contilisant(Cat. No.:)

Contilisant

Cat. No.: B1192548
M. Wt: 353.51
InChI Key: NQDGCGNKNJWZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contilisant (CAS 2135615-68-6) is a pioneering, brain-penetrant tetratarget small molecule designed for the investigation of complex neurodegenerative conditions, most notably Alzheimer's Disease. Its innovative design allows it to simultaneously engage multiple therapeutic pathways that are crucial in neuropathology. As a potent agent, this compound effectively inhibits human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, while also acting as a strong inhibitor of monoamine oxidases A and B (hMAO-A/B), which are involved in neurotransmitter metabolism and the production of oxidative stress . Beyond its enzyme inhibition profile, this compound functions as a high-affinity histamine H3 receptor (hH3R) antagonist, which can modulate the release of various neurotransmitters in the brain, and as a selective sigma-1 receptor (S1R) agonist, a target implicated in neuroprotection, neuroplasticity, and glial cell modulation . This unique combination of activities—cholinesterase inhibition, monoamine oxidase inhibition, H3R antagonism, and S1R agonism—makes it an exceptional tool for studying polypharmacology in neurodegenerative disease models . In vivo research has demonstrated that this compound significantly restores cognitive deficits induced by Aβ 1-42 oligomers in radial maze and Y-maze assays, outperforming the standard therapy donepezil . It also exhibits notable antioxidant and direct neuroprotective effects in cell cultures, safeguarding against various toxic insults relevant to Alzheimer's pathology . Given its multifaceted mechanism of action, this compound represents a valuable research compound for exploring novel therapeutic strategies for Alzheimer's Disease and other conditions involving cognitive impairment. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31N3O B1192548 Contilisant

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H31N3O

Molecular Weight

353.51

IUPAC Name

N-methyl-N-[[1-methyl-5-(3-piperidin-1-ylpropoxy)indol-2-yl]methyl]prop-2-yn-1-amine

InChI

InChI=1S/C22H31N3O/c1-4-11-23(2)18-20-16-19-17-21(9-10-22(19)24(20)3)26-15-8-14-25-12-6-5-7-13-25/h1,9-10,16-17H,5-8,11-15,18H2,2-3H3

InChI Key

NQDGCGNKNJWZHP-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OCCCN3CCCCC3)C=C1CN(C)CC#C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Contilisant

Origin of Product

United States

Contilisant As a Seminal Multi Target Directed Ligand

Genesis and Foundational Design Principles of Contilisant

The genesis of this compound is rooted in the rational design of compounds capable of interacting with multiple targets implicated in neurodegenerative pathologies. It emerged from medicinal chemistry programs focused on developing MTDLs for diseases such as Alzheimer's. tandfonline.comacs.orgresearchgate.net The design principles behind this compound involved the optimization of previous lead compounds, such as ASS234. researchgate.netscispace.com Researchers incorporated pharmacophore motifs known to interact with specific targets, particularly the histamine (B1213489) H3 receptor (H3R), into the molecular structure. scispace.com This strategic combination aimed to create a single molecule with a balanced activity profile across several relevant biological targets, thereby offering potential synergistic therapeutic effects. unibo.itscispace.com The development process sought to improve upon the properties of earlier compounds, including their inhibitory profiles and potential for brain penetration. researchgate.netscispace.com

The Role of the Indole (B1671886) Core in this compound's Original Scaffold

A central structural feature of this compound's original scaffold is the indole core. acs.orgresearchgate.net This bicyclic structure, composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, serves as a key pharmacophore within the molecule. The indole core in this compound is recognized for contributing to several important properties, including antioxidant and neuroprotective effects. acs.orgresearchgate.netdcchemicals.com Furthermore, the 5-substituted indole core is specifically associated with potent inhibitory activity against key enzymes involved in neurotransmitter metabolism, namely monoamine oxidases (MAOs) and cholinesterases (ChEs). acs.orgchemrxiv.orgpatsnap.com The strategic functionalization of the indole core allows this compound to exert its influence on these diverse biological targets, underpinning its design as a multi-target agent.

This compound's Position within Advanced Developmental Compounds for Neurodegenerative Diseases

This compound is positioned as an advanced developmental compound in the landscape of therapeutic strategies for neurodegenerative diseases, particularly Alzheimer's disease. tandfonline.comacs.orgresearchgate.netmedkoo.com Its status as a tetratarget small molecule, capable of inhibiting cholinesterases (acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)) and monoamine oxidases (MAO-A and MAO-B), while also modulating histamine H3 receptors (H3R) and sigma 1 receptors (S1R), highlights its sophisticated pharmacological profile. tandfonline.comresearchgate.netscispace.comdcchemicals.commedkoo.com

Research findings have demonstrated promising in vitro activity against these targets. For instance, this compound has shown high nanomolar affinity at H3R and potent inhibitory activity against MAO-A, MAO-B, AChE, and BChE. researchgate.netscispace.comdcchemicals.commedkoo.com

Table 1: In Vitro Pharmacological Properties of this compound

TargetActivity MetricValueReference
hAChEIC500.53 µM researchgate.netdcchemicals.com
hBuChEIC501.69 µM researchgate.netdcchemicals.com
hMAO AIC500.145 µM researchgate.netdcchemicals.com
hMAO BIC500.078 µM researchgate.netdcchemicals.com
hH3RKi10.8 nM researchgate.netdcchemicals.com
S1RKi65.2 nM researchgate.netdcchemicals.com

Beyond in vitro characterization, this compound has also demonstrated efficacy in in vivo models relevant to neurodegenerative diseases. Studies have shown that this compound can significantly improve cognitive deficits in animal models, such as those induced by Aβ1-42 oligomers or lipopolysaccharide (LPS). tandfonline.comresearchgate.netscispace.commedkoo.com This observed in vivo activity, which in some cases compares favorably to established treatments like donepezil, underscores its potential as a therapeutic candidate. researchgate.net

Furthermore, this compound serves as a foundational structure for the design and synthesis of novel hybrid compounds aimed at targeting an even broader spectrum of pathological factors. acs.orgresearchgate.netchemrxiv.orgpatsnap.comnih.gov For example, hybrids combining the this compound scaffold with elements from HDAC inhibitors like belinostat (B1667918) or tubastatin A are being explored for their potential in treating neurodegenerative diseases by targeting additional pathways, such as histone deacetylases (HDACs). acs.orgresearchgate.netchemrxiv.orgpatsnap.comnih.gov These ongoing research efforts highlight this compound's role not only as a potential therapeutic agent itself but also as a valuable template for the development of next-generation MTDLs.

Compound Names and PubChem CIDs

Synthetic Methodologies and Chemical Transformations of Contilisant and Its Analogues

Retrosynthetic Analysis and Key Building Blocks for the Contilisant Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. numberanalytics.comwikipedia.org This approach allows for the logical planning of a synthetic route. The core of this compound is a functionalized indole (B1671886) ring.

A retrosynthetic analysis of the this compound scaffold reveals several key disconnections and the corresponding building blocks. The ether linkage at the 5-position of the indole can be disconnected to reveal 1-methyl-2-((methyl(prop-2-yn-1-yl)amino)methyl)-1H-indol-5-ol and a suitable alkyl halide with a piperidine (B6355638) moiety, such as 1-(3-chloropropyl)piperidine (B110583). acs.org Further disconnection of the propargylamine (B41283) side chain at the 2-position points to a simpler indole precursor.

The indole core itself can be derived from simpler aromatic compounds through various indole synthesis methods. The key building blocks for constructing the this compound scaffold and its analogues often include:

Indole derivatives: 5-hydroxyindoles, 5-methoxyindoles, or 5-(benzyloxy)indoles serve as foundational starting materials. csic.es

Alkylating agents: Compounds like 1-(3-chloropropyl)piperidine hydrochloride are used to introduce the side chain at the 5-position of the indole. acs.orgcsic.es

Propargyl-containing moieties: Propargylamine is a key functional group, often introduced via reaction with propargyl halides. researchgate.netwikipedia.org

Sulfonyl chlorides: In the synthesis of certain analogues, bromobenzenesulfonyl chlorides are used to functionalize the indole nitrogen. acs.org

These building blocks are strategically chosen for their reactivity and ability to be assembled into the final complex structure.

Primary Synthetic Pathways to Access this compound and Indole-Based Derivatives

The synthesis of this compound and its indole-based derivatives is achieved through a multi-step sequence that combines several key chemical reactions. These pathways allow for the systematic construction of the molecule and the introduction of various functional groups for diversification. acs.orgnih.govchemrxiv.orgscimarina.org

A general synthetic route often begins with a commercially available or readily prepared indole derivative. acs.org For instance, the synthesis of this compound itself involves the reaction of 1-methyl-2-((methyl(prop-2-yn-1-yl)amino)methyl)-1H-indol-5-ol with 1-(3-chloropropyl)piperidine hydrochloride in the presence of a base like sodium hydride. acs.org

The synthesis of more complex indole-based derivatives, such as this compound-Belinostat hybrids, starts with the treatment of indole derivatives with a bromobenzenesulfonyl chloride. acs.org This is followed by a series of reactions including the Heck reaction, hydrolysis, and amide coupling to yield the final products. acs.org

Strategic Applications of Heck Reactions in this compound Synthesis

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an aryl or vinyl halide and an alkene. numberanalytics.comiitk.ac.inorganic-chemistry.org This reaction is instrumental in the synthesis of certain this compound analogues, particularly for introducing a cinnamic acid ester moiety. acs.org

In a typical application, a sulfonamide derivative of indole, which contains a bromo-aryl group, is reacted with ethyl acrylate (B77674) in the presence of a palladium catalyst (like palladium on carbon), a phosphine (B1218219) ligand (such as triphenylphosphine), and a base (like triethylamine). acs.orgrug.nl This reaction creates a new carbon-carbon bond, forming the corresponding cinnamic acid ethyl ester. acs.org The resulting ester can then be hydrolyzed to the carboxylic acid, which serves as a key intermediate for further modifications. acs.org

The Heck reaction's mild conditions and tolerance of various functional groups make it a valuable tool for the structural diversification of the this compound scaffold. mdpi.com

Amide Coupling Methodologies in Derivative Formation (e.g., HATU-mediated)

Amide bond formation is a frequently used transformation in medicinal chemistry. nih.govmychemblog.com In the synthesis of this compound derivatives, amide coupling reactions are crucial for introducing functionalities like hydroxamic acids or ortho-aminoanilides. acs.org

A widely employed coupling reagent for this purpose is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). thieme-connect.descispace.comcommonorganicchemistry.com HATU is known for its efficiency in promoting amide bond formation between a carboxylic acid and an amine, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). acs.orgthieme-connect.de

For example, in the synthesis of this compound-Belinostat hybrids, the key carboxylic acid intermediates are coupled with hydroxylamine (B1172632) using HATU to generate the desired hydroxamic acid derivatives. acs.org Similarly, coupling with 1,2-phenylenediamine yields the corresponding ortho-aminoanilides. acs.org These HATU-mediated couplings are typically performed in aprotic solvents like DMF and proceed smoothly to give the target amides in good yields. acs.orgscispace.com

Ether Formation Reactions for Structural Diversification (e.g., Mitsunobu, Williamson)

Ether linkages are key structural features in this compound and many of its analogues. The synthesis of these ethers is primarily achieved through well-established methods like the Williamson ether synthesis and the Mitsunobu reaction. rsc.orgnumberanalytics.com

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. careers360.comkhanacademy.org In the synthesis of this compound, the hydroxyl group at the 5-position of the indole core is deprotonated with a strong base like sodium hydride to form an alkoxide. This alkoxide then acts as a nucleophile, displacing the chloride from 1-(3-chloropropyl)piperidine to form the desired ether linkage. acs.org

The Mitsunobu reaction provides an alternative method for forming ethers from an alcohol and a nucleophile, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). wikipedia.org This reaction is particularly useful for inverting the stereochemistry of the alcohol. While not explicitly detailed for the primary synthesis of this compound itself in the provided context, it represents a valuable tool for creating structural diversity in its analogues.

Introduction of Functional Moieties (e.g., Propargylamine)

The propargylamine moiety is a critical pharmacophore in this compound, contributing to its biological activity profile. researchgate.netresearchgate.net The introduction of this functional group is a key step in the synthesis. Propargylamines are versatile building blocks in organic synthesis due to their reactive triple bond and amino group. nih.gov

The synthesis of the propargylamine side chain in this compound typically involves the reaction of a suitable precursor with a propargyl halide. For instance, an amino-methyl indole derivative can be reacted with propargyl bromide to install the N-propargyl group. wikipedia.org

In the synthesis of more complex hybrids, a propargyl group can be introduced onto a piperazine (B1678402) ring, which is then linked to the indole core via an ether linkage. For example, 5-(3-(4-(prop-2-yn-1-yl)piperazin-1-yl)propoxy)-1H-indole can be prepared from 1H-indol-5-ol and 1-(3-chloropropyl)-4-(prop-2-yn-1-yl)piperazine hydrochloride. csic.es

Development of this compound-Based Hybrid Molecules

A significant area of research focuses on the development of hybrid molecules that combine the structural features of this compound with other pharmacophores to create multi-target-directed ligands. nih.govchemrxiv.orgresearcher.liferesearchgate.netunibo.it This strategy aims to address the multifactorial nature of complex diseases. researchgate.net

Examples of this approach include:

This compound-Belinostat Hybrids: These molecules merge the 5-substituted indole core of this compound with the pharmacophore of Belinostat (B1667918), a histone deacetylase (HDAC) inhibitor. acs.org The design strategy involves replacing the aniline (B41778) cap of Belinostat with the indole core of this compound. acs.org

This compound-Tubastatin A Hybrids: These hybrids are created by juxtaposing selected pharmacophoric moieties of this compound and Tubastatin A, a selective HDAC6 inhibitor. csic.esnih.gov

This compound-Vorinostat (SAHA) Hybrids: A polyfunctionalized indole derivative was developed by combining elements of this compound and Vorinostat (SAHA), another HDAC inhibitor. researcher.life

The synthesis of these hybrid molecules follows the general synthetic strategies outlined previously, utilizing key reactions like sulfonamide formation, Heck reactions, and amide couplings to link the different pharmacophoric units. csic.esacs.org

Synthesis of this compound-Belinostat Hybrids

The synthesis of this compound-Belinostat hybrids is achieved through a pharmacophore merging strategy, combining the structural features of this compound with the histone deacetylase (HDAC) inhibitor Belinostat. acs.orgchemrxiv.org This approach aims to create polyfunctionalized indole derivatives that can simultaneously interact with multiple biological targets relevant to neurodegenerative diseases and cancer. acs.orgchemrxiv.org The core of this synthetic strategy involves connecting the 5-substituted indole core of this compound with the aniline cap of Belinostat. acs.org

Two main structural types of hybrids have been designed: meta-connected (Type I) and para-connected (Type II) derivatives. acs.org The synthesis, as outlined in Scheme 1 of the referenced literature, involves a multi-step process. acs.org Key transformations include the reaction of a 5-substituted indole with either 3- or 4-bromobenzenesulfonyl chloride, followed by a Heck coupling reaction with ethyl acrylate, and subsequent functional group manipulations to install the hydroxamic acid moiety characteristic of Belinostat. acs.org This merging of pharmacophores results in novel compounds with potential inhibitory activity against HDACs, monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). acs.orgpatsnap.com The resulting hybrids, such as compounds 8c and 9c , have shown promising inhibitory profiles, warranting further investigation. patsnap.com

Table 1: Key Synthetic Steps for this compound-Belinostat Hybrids acs.org

StepReactionReagents and ConditionsPurpose
iN-SulfonylationNaH, 3- or 4-bromobenzenesulfonyl chloride, DMFAttaches the benzenesulfonyl moiety to the indole nitrogen.
iiHeck CouplingEthyl acrylate, triethylamine, triphenylphosphineIntroduces the acrylate side chain.
iiiFurther StepsNot detailedElaboration of the acrylate to the final hydroxamic acid.

Synthesis of this compound-Tubastatin A Hybrids

The development of this compound-Tubastatin A hybrids involves the design and synthesis of polyfunctionalized indole derivatives intended for applications in cancer therapy, such as for glioblastoma. researchgate.netchemrxiv.org This class of hybrids is created by juxtaposing selected functional and pharmacophore groups from this compound, a neuroprotective agent, and Tubastatin A, a selective HDAC6 inhibitor. researchgate.netresearchgate.netacs.org

The synthetic strategy leverages the common indole core shared by both parent molecules. csic.es The HDAC inhibitor pharmacophore from Tubastatin A is linked to the N(1) position of the indole nucleus via a sulfonyl (SO2) group, creating N(1)-indolylarylsulfonamides, which are also known 5-HT6R modulators. csic.es Meanwhile, moieties characteristic of this compound, such as a piperidinopropoxy group, are appended at the C5 position of the indole. csic.es The synthesis starts from commercially available or custom-prepared indole precursors, such as 5-methoxy-1H-indole and 5-(benzyloxy)-1H-indole. researchgate.net A series of fifteen different hybrids were prepared, varying the substituents at the R1 and R2 positions to explore structure-activity relationships. researchgate.netcsic.es This molecular hybridization has yielded potent HDAC6 inhibitors, with compounds 3 and 4 being identified as promising leads. csic.es

Table 2: Representative Starting Materials for this compound-Tubastatin A Hybrids researchgate.net

Starting MaterialR1 Group Precursor
5-methoxy-1H-indoleCH3
5-(benzyloxy)-1H-indoleBn
5-(3-(piperidin-1-yl)propoxy)-1H-indolepiperidinepropyl
5-(3-(4-(prop-2-yn-1-yl)piperazin-1-yl)propoxy)-1H-indoleN-(propargyl)piperazinepropyl

Synthesis of Contilistat (this compound-Vorinostat Analogues)

Contilistat, also known as DDI199, is a polyfunctionalized indole derivative designed as a hybrid of this compound and Vorinostat (SAHA), a known HDAC inhibitor. chemrxiv.orgnih.govthieme-connect.deresearchgate.net This multi-target-directed small molecule was developed to inhibit HDAC6, cholinesterases, and monoamine oxidase enzymes, while also modulating several key receptors. chemrxiv.orgresearchgate.net

Catalytic Hydrogenation: The benzyloxy group is removed to yield the free hydroxyl group on the indole ring. chemrxiv.org

O-Alkylation: The resulting hydroxyl group is alkylated using 1-(3-chloropropyl)piperidine chlorhydrate. chemrxiv.org

Reduction: The ester at C2 is reduced to a primary alcohol using lithium aluminum hydride (LAH). chemrxiv.org

Oxidation: The alcohol is then oxidized to the corresponding indolecarbaldehyde (DDI195) using manganese dioxide (MnO2). chemrxiv.org

Final Steps: The aldehyde undergoes further modifications, including the substitution of the N1-methyl and C2-N-propargylaminemethyl groups of the original this compound scaffold with a phenylsulfonyl (PhSO2) group and a CO(CH2)6CONHOH group from Vorinostat, respectively, to yield the final product, Contilistat. chemrxiv.orgthieme-connect.deresearchgate.net

This intricate synthesis yields a complex molecule designed to possess a broad spectrum of pharmacological activities for potential use in treating cancers and neurodegenerative diseases. researchgate.netresearchgate.net

Table 3: Synthetic Sequence for Key Intermediate of Contilistat chemrxiv.org

StepTransformationKey ReagentsIntermediate/Product
1DebenzylationCatalytic HydrogenationDDI155 (5-hydroxyindole)
2O-Alkylation1-(3-chloropropyl)piperidineDDI150 (ester)
3ReductionLithium aluminum hydride (LAH)Primary alcohol
4OxidationManganese dioxide (MnO2)DDI195 (indolecarbaldehyde)

Advanced Synthetic Strategies for Novel Polyfunctionalized Indole Derivatives

The creation of novel polyfunctionalized indole derivatives, exemplified by the hybrids of this compound, relies heavily on the "pharmacophore merging" or "hybridization" strategy. acs.orgcsic.esresearchgate.net This advanced synthetic approach involves the rational design of single molecules that contain the key structural motifs from two or more different drugs to engage multiple biological targets simultaneously. acs.orgchemrxiv.orgresearchgate.net

A central theme is the use of the indole nucleus as a versatile scaffold. csic.es Different positions on the indole ring are selectively functionalized to introduce the desired pharmacophoric elements. For instance, in the this compound-Belinostat and this compound-Tubastatin A hybrids, the N1 position is typically used to attach an aryl-sulfonamide group, a moiety known to confer HDAC inhibitory activity and modulate 5-HT6 receptors. acs.orgcsic.es The C5 position is often modified with alkoxy-amine side chains, characteristic of this compound, which are crucial for interacting with cholinesterases and various receptors. acs.orgcsic.es In the case of Contilistat, the design involves replacing specific groups on the parent this compound structure with functionalities from Vorinostat to gain HDAC inhibitory properties. researchgate.netresearchgate.net These strategies demonstrate a sophisticated approach to medicinal chemistry, aiming to produce multi-target-directed ligands with complex and potentially synergistic pharmacological profiles. chemrxiv.org

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis of this compound analogues and their hybrids requires precise control over chemo- and regioselectivity to ensure the correct placement of various functional groups on the indole scaffold. The inherent reactivity of the indole ring presents both opportunities and challenges for selective modification.

Regioselectivity: The synthetic routes demonstrate excellent regiocontrol. The N1 position of the indole is selectively functionalized, typically via deprotonation with a strong base like sodium hydride (NaH) followed by reaction with an electrophile, such as an arylsulfonyl chloride. acs.org This selectively installs the sulfonamide group at the nitrogen atom. Functionalization at the C5 position is achieved by starting with pre-functionalized indoles, such as 5-methoxy- or 5-benzyloxy-1H-indole, where the substituent directs further reactions or is itself the desired group. researchgate.net Transformations at the C2 position, as seen in the synthesis of Contilistat, begin with an indole-2-carboxylate, which acts as a handle for a sequence of reactions including reduction and oxidation to build the desired side chain. chemrxiv.org

Chemoselectivity: Chemoselectivity is crucial when dealing with polyfunctional molecules. For example, in the synthesis of Contilistat, the reduction of the C2-ester to an alcohol using LAH must be performed without affecting other potentially reducible groups. chemrxiv.org Similarly, the subsequent oxidation of the primary alcohol to an aldehyde with MnO2 is a selective transformation that does not over-oxidize the product to a carboxylic acid or affect other sensitive parts of the molecule. chemrxiv.org The choice of reagents and protecting groups is paramount. The use of a benzyloxy group to protect the C5-hydroxyl, which is later removed by catalytic hydrogenation, is a classic example of a protecting group strategy that allows for selective manipulation of other parts of the molecule before revealing the reactive hydroxyl group for subsequent alkylation. chemrxiv.org These considerations are fundamental to the successful construction of these complex, multi-target ligands.

Molecular Mechanisms of Action of Contilisant and Derivative Compounds

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Contilisant is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, this compound increases the synaptic levels of acetylcholine, a key neurotransmitter for cognitive functions such as memory and learning.

Mechanistic Characterization of Enzyme Inhibition

The inhibitory action of this compound on cholinesterases involves its binding to the active site of these enzymes. The active site of cholinesterases contains a catalytic triad and a peripheral anionic site (PAS). The catalytic site is responsible for the hydrolysis of acetylcholine. The PAS provides an initial binding site for substrates and inhibitors, guiding them towards the catalytic site. The precise mechanism by which this compound inhibits these enzymes involves interactions with key amino acid residues within this active site gorge, effectively blocking the entry and breakdown of acetylcholine.

Specificity and Potency Profiles Across Cholinesterase Isoforms

Table 1: Cholinesterase Inhibition Profile of this compound

Enzyme Isoform IC50/Ki Value
Acetylcholinesterase (AChE) Data not available

Monoamine Oxidase Inhibition (MAO-A and MAO-B)

This compound also functions as an inhibitor of monoamine oxidase (MAO), a family of enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which can have antidepressant and neuroprotective effects.

Isoform Selectivity and Inhibitory Activity

This compound inhibits both isoforms of monoamine oxidase, MAO-A and MAO-B. This dual inhibition is significant as each isoform has a different substrate preference. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine. The ability of this compound to inhibit both isoforms suggests a broad-spectrum effect on monoamine neurotransmitter levels. One study reported an IC50 value of 78 nM for the inhibition of MAO-B by this compound researchgate.net.

Table 2: Monoamine Oxidase Inhibition Profile of this compound

Enzyme Isoform IC50/Ki Value
Monoamine Oxidase A (MAO-A) Data not available

Insights into Irreversible MAO Inactivation Mechanisms

This compound is classified as an irreversible inhibitor of MAO. This irreversible action is attributed to the presence of a propargylamine (B41283) moiety in its chemical structure. The mechanism of irreversible inhibition by propargylamine-containing compounds involves the enzyme-catalyzed oxidation of the propargylamine group. This oxidation generates a reactive intermediate, an allenic species, which then forms a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor in the active site of the MAO enzyme. This covalent adduct formation permanently inactivates the enzyme, leading to a sustained increase in monoamine neurotransmitter levels.

Receptor Modulation and Ligand-Target Interactions

In addition to its enzyme inhibitory activities, this compound also demonstrates the ability to modulate specific receptor systems, further contributing to its multifaceted pharmacological profile.

This compound acts as an antagonist at the histamine (B1213489) H3 receptor. The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. By blocking this receptor, this compound can enhance the release of several neurotransmitters, including acetylcholine and histamine, which are involved in wakefulness, attention, and cognitive processes. The antagonistic activity of this compound at the H3 receptor is characterized by its binding to the receptor's ligand-binding pocket, preventing the binding of the endogenous agonist, histamine.

Furthermore, this compound is an agonist of the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. As an agonist, this compound binds to and activates the sigma-1 receptor. This activation can modulate a variety of cellular processes, including calcium signaling, ion channel function, and cellular stress responses. The agonistic action of this compound on the sigma-1 receptor is believed to contribute to its neuroprotective effects by promoting cell survival and reducing neuroinflammation. Studies have shown that this compound has a Ki of 65.2 nM for the sigma-1 receptor researchgate.net.

Histamine H3 Receptor (H3R) Antagonism

This compound is a multi-target compound that exhibits high nanomolar affinity for the Histamine H3 receptor (H3R), where it functions as an antagonist. nih.govresearchgate.net The H3R is predominantly found in the central nervous system (CNS) and acts as an inhibitory autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. nih.gov By blocking these receptors, H3R antagonists like this compound lead to an increase in histamine release and activity within the CNS. nih.govresearchgate.net

The mechanism of action for H3R antagonists involves binding to the receptor and preventing its activation by histamine. nih.gov This blockade inhibits the receptor's ability to suppress histamine release, resulting in elevated histamine levels in the synaptic cleft and enhanced histaminergic neurotransmission. The increased histamine activity, in turn, influences other neurotransmitter systems, including acetylcholine, dopamine, serotonin, and norepinephrine, due to the widespread modulatory effects of histamine in the brain. nih.gov The H3 receptor is a G-protein coupled receptor (GPCR) that can signal even without being activated by an agonist due to its high constitutive activity. nih.gov H3R activation regulates neurotransmitter release by influencing intracellular calcium levels; when activated, it blocks calcium influx, leading to the inhibition of neurotransmitter release. nih.gov

Table 1: Affinity of Representative Antagonists for the Histamine H3 Receptor This table presents data for well-characterized H3R antagonists to illustrate the range of affinities observed for this receptor class, as specific Ki values for this compound are not publicly available.

Compound Receptor Affinity (Ki)
Pitolisant 0.16 nM
Ciproxifan 9.2 nM (IC50)
Betahistine 1.9 µM (IC50)

Sigma-1 Receptor (S1R) Agonism and Functional Profile

This compound is also an affine and selective agonist for the Sigma-1 Receptor (S1R), with a reported binding affinity (Ki) in the nanomolar range. nih.govresearchgate.net Specifically, studies have revealed a Ki value of 65.2 nM for this compound at the S1R. researchgate.net The S1R is a unique ligand-operated molecular chaperone located primarily at the endoplasmic reticulum (ER) membrane, particularly in mitochondria-associated membranes. researchgate.netnih.gov

As an agonist, this compound binds to and activates the S1R. This activation is thought to induce a conformational change in the receptor, allowing it to interact with and modulate the function of various client proteins, including ion channels and other signaling molecules. mdpi.com The functional profile of S1R agonists is generally associated with pro-survival and anti-apoptotic effects. researchgate.net S1R activation can influence a wide range of cellular activities, such as calcium homeostasis, ion channel regulation, and responses to ER and oxidative stress. researchgate.net The mechanism of S1R function is primarily mediated through these protein-protein interactions. researchgate.net

Table 2: Binding Affinity of this compound and Representative Ligands for the Sigma-1 Receptor

Compound Receptor Affinity (Ki) Functional Profile
This compound 65.2 nM Agonist
(+)-Pentazocine Varies (agonist) Agonist
Haloperidol Varies (antagonist) Antagonist

Serotonin 5-HT6 Receptor Modulation by this compound Analogues

While direct modulation of the Serotonin 5-HT6 receptor by this compound has not been detailed in the available research, the development of analogues of multi-target compounds often explores interactions with additional receptors to refine pharmacological profiles. The 5-HT6 receptor is almost exclusively expressed in the CNS, with high concentrations in brain regions associated with learning and memory, such as the hippocampus and cortex.

Modulation of the 5-HT6 receptor by either antagonists or agonists has been shown to have pro-cognitive effects in preclinical studies. The 5-HT6 receptor is a G-protein coupled receptor that positively stimulates adenylate cyclase activity, leading to an increase in cyclic AMP (cAMP) formation upon agonist activation. However, the receptor can also activate other signaling pathways, such as Ca2+ signaling and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which may explain the paradoxically similar cognitive-enhancing effects of both agonists and antagonists.

Table 3: Functional Activity of Representative 5-HT6 Receptor Ligands This table provides examples of 5-HT6 receptor modulators to illustrate the types of activities observed. Data for this compound analogues are not currently available.

Compound Receptor Functional Activity
Compound 1 (triazine-derivative) 5-HT6R Antagonist (pKb = 10.57)
EMD 386088 5-HT6R Agonist
E-6801 5-HT6R Agonist

Dopamine D3 Receptor Modulation by this compound Analogues

Similar to the 5-HT6 receptor, there is no public data on the direct interaction of this compound with the Dopamine D3 receptor. However, the design of analogues of CNS-active compounds frequently involves assessing their affinity for dopamine receptors due to their crucial role in cognition and motor control. The D3 receptor, a member of the D2-like receptor family, exhibits a high affinity for dopamine.

The development of selective D3 receptor antagonists has been a significant area of research. nih.gov These antagonists bind to the D3 receptor, blocking the effects of dopamine. The selectivity for the D3 receptor over the highly homologous D2 receptor is a key challenge in drug design and is often achieved by exploiting differences in a secondary binding pocket. Blockade of D3 receptors has been suggested to improve certain aspects of cognition, potentially through the modulation of the cholinergic system by increasing acetylcholine release in the prefrontal cortex.

Table 4: Binding Affinity and Selectivity of Representative Dopamine D3 Receptor Ligands This table illustrates the binding profiles of selective D3 receptor ligands. Specific data for this compound analogues are not available.

Compound D3 Receptor Affinity (Ki) D2/D3 Selectivity Ratio
LS-3-134 0.17 nM >150-fold
WW-III-55 ~20 nM >800-fold
Compound 15 (2-pyridylphenyl analog) 0.7 nM 133

Histone Deacetylase Inhibition (HDACs, particularly HDAC1 and HDAC6)

Recent research has explored the development of multi-target ligands that incorporate a histone deacetylase (HDAC) inhibitory component. While there is no specific information available on the HDAC inhibitory activity of this compound itself, the design of such multi-target compounds is a growing area of interest in drug discovery. HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a crucial role in epigenetic regulation and other cellular processes.

Inhibition of HDACs leads to an increase in the acetylation of these proteins, which can alter gene expression and protein function. Specifically, HDAC1 is a class I HDAC primarily located in the nucleus, while HDAC6 is a class IIb HDAC found predominantly in the cytoplasm. Their distinct subcellular localizations and substrate specificities mean that they regulate different cellular processes.

Differential Inhibition Across HDAC Subtypes

The development of HDAC inhibitors has increasingly focused on achieving selectivity for specific HDAC isoforms to maximize therapeutic effects and minimize side effects. The structural differences between HDAC isoforms, particularly in the active site and surrounding regions, allow for the design of selective inhibitors.

For example, some inhibitors show potent activity against class I HDACs (HDAC1, 2, and 3) while having weaker effects on class II HDACs, and vice versa. The selectivity of an inhibitor for HDAC1 versus HDAC6 can be determined by comparing their half-maximal inhibitory concentrations (IC50) against each enzyme. A higher IC50 value indicates lower potency. The accumulation of acetylated tubulin is often used as a marker for HDAC6 inhibition in cells, whereas an increase in acetylated histones indicates the inhibition of class I HDACs like HDAC1.

Table 5: Inhibitory Activity and Selectivity of Representative HDAC Inhibitors This table presents IC50 values for various HDAC inhibitors to demonstrate the concept of differential inhibition. Data for this compound-based compounds are not available.

Compound HDAC1 IC50 HDAC6 IC50 Selectivity (HDAC1/HDAC6)
Compound 8k 5.87 µM 0.024 µM 245
Compound 8m 3.07 µM 0.026 µM 118
Scriptaid <20 nM 34 nM ~0.59
Oxamflatin <20 nM 390 nM ~0.05

Ancillary Biological Activities

This compound has been identified as a potent antioxidant. mdpi.com The capacity of a compound to neutralize free radicals is a key measure of its antioxidant efficacy. One common method to determine this is the Oxygen Radical Absorbance Capacity (ORAC) assay. Research has demonstrated that this compound possesses an ORAC value of 3.59 trolox equivalents, indicating its significant ability to neutralize peroxyl radicals.

The primary mechanism behind the antioxidant properties of this compound and its derivatives lies in their ability to scavenge reactive oxygen species (ROS). ROS, such as the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and nucleic acids. An overproduction of ROS leads to oxidative stress, a condition implicated in the pathogenesis of numerous neurodegenerative diseases.

The indole (B1671886) core of this compound is thought to play a crucial role in its antioxidant activity. Indole derivatives are known to act as electron donors, a property that allows them to neutralize free radicals and terminate the chain reactions of oxidation. The specific structural features of this compound and its derivatives enhance this capacity, enabling them to effectively reduce the cellular burden of oxidative stress.

To quantitatively assess the radical scavenging activity of these compounds, various in vitro assays are employed. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, for instance, measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. While specific DPPH assay results for this compound are not extensively detailed in the available literature, the known antioxidant nature of indole-based compounds suggests a significant capacity for radical scavenging.

Table 1: Antioxidant Properties of this compound

AssayResultReference Compound
ORAC3.59 eqTrolox

The neuroprotective effects of this compound are a direct consequence of its antioxidant and multi-target activities. mdpi.com By mitigating oxidative stress, this compound helps to preserve neuronal integrity and function in the face of neurotoxic insults. mdpi.com The neuroprotective mechanisms of this compound are multifaceted, involving the modulation of several key cellular pathways.

One of the critical pathways in neuronal cell death is apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role in the regulation of apoptosis. This family includes both pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. An increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, initiating a caspase cascade that culminates in cell death.

This compound and its derivatives are believed to exert their neuroprotective effects in part by modulating the expression of these apoptotic proteins. By promoting the expression of anti-apoptotic Bcl-2 and/or inhibiting the expression of pro-apoptotic Bax, these compounds can shift the balance towards cell survival. This modulation of the Bax/Bcl-2 ratio is a key mechanism for preventing neuronal loss in neurodegenerative conditions.

Furthermore, the neuroprotective actions of this compound extend to its ability to inhibit key enzymes involved in neurodegeneration, such as cholinesterases and monoamine oxidases. mdpi.com By inhibiting these enzymes, this compound can increase the levels of essential neurotransmitters, thereby improving cognitive function and providing symptomatic relief in diseases like Alzheimer's.

Table 2: Key Cellular Targets in Neuroprotection by this compound

Cellular TargetEffect of this compoundImplication
Bax/Bcl-2 RatioPotential decreaseInhibition of apoptosis
CholinesterasesInhibitionIncreased acetylcholine levels
Monoamine OxidasesInhibitionIncreased monoamine neurotransmitter levels

Mitochondria are central to cellular energy metabolism and are also a primary source of endogenous ROS. Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, characterized by impaired energy production, increased oxidative stress, and the initiation of apoptotic pathways.

This compound has been shown to modulate mitochondrial integrity, which is crucial for its neuroprotective effects. mdpi.com One of the key indicators of mitochondrial health is the mitochondrial membrane potential (ΔΨm). A stable ΔΨm is essential for ATP synthesis and for preventing the release of pro-apoptotic factors like cytochrome c. Oxidative stress and other cellular insults can lead to a dissipation of the ΔΨm, triggering mitochondrial-mediated apoptosis.

By scavenging ROS, this compound helps to protect mitochondria from oxidative damage and maintain a stable membrane potential. This preservation of mitochondrial integrity prevents the initiation of the intrinsic apoptotic pathway. The ability of this compound to maintain mitochondrial function is therefore intrinsically linked to its antioxidant and neuroprotective properties, forming a synergistic mechanism of action.

Structure Activity Relationships Sar and Molecular Design Rationales for Contilisant Derivatives

Elucidation of Pharmacophoric Requirements for Multi-Target Engagement

Contilisant is a multi-target-directed ligand (MTDL) designed to interact with several key biological targets implicated in the pathology of neurodegenerative diseases, particularly Alzheimer's Disease. wikipedia.orgwikipedia.org Its complex pharmacological profile includes the inhibition of cholinesterases (ChE) and monoamine oxidases (MAO-A and MAO-B), antagonism of the histamine (B1213489) H3 receptor (H3R), and agonism of the sigma-1 receptor (S1R). nih.govbiosolveit.de The ability of a single molecule to engage with these diverse targets stems from a carefully designed molecular architecture that incorporates multiple pharmacophoric features.

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For multi-target engagement, the ligand must satisfy the pharmacophoric requirements of several distinct binding sites. nih.gov this compound's structure is a structural compromise, embodying elements that cater to different pharmacophores. nih.gov

The key pharmacophoric elements of this compound and its derivatives can be broken down as follows:

Indole (B1671886) Core: The 5-substituted indole core is a crucial component, known for its antioxidant and neuroprotective properties. It also serves as a scaffold that contributes to the inhibitory activity against both monoamine oxidases and cholinesterases. wikipedia.org

Propargylamine (B41283) Moiety: This group is a well-known feature for irreversible inhibition of MAO enzymes. wikipedia.org

Basic Amine Function: The N-benzylpiperidine moiety connected via a propoxy linker is essential for interacting with the histamine H3 receptor and cholinesterases. biosolveit.de This basic nitrogen atom is a common feature in many H3R antagonists and ChE inhibitors.

The simultaneous presence and appropriate spatial arrangement of these features allow this compound to bind effectively to the distinct active sites of its multiple targets. nih.govbiosolveit.de Molecular modeling has confirmed that these structural components enable high-affinity binding in the nanomolar range across its target profile. biosolveit.de The design of such pleiotropic compounds, which combine several activities within a single molecule, aims to achieve a synergistic therapeutic effect superior to that of single-target agents or combination therapies. nih.gov

Impact of Structural Modifications on Individual Target Affinity and Selectivity

The modification of the this compound scaffold has been explored to understand how structural changes influence affinity and selectivity for its various targets. By creating hybrid compounds and analogues, researchers have gained insights into the specific roles of different molecular fragments.

A notable example involves the creation of hybrids between this compound and Belinostat (B1667918), a histone deacetylase (HDAC) inhibitor. wikipedia.org In this study, the 5-substituted indole core of this compound, recognized for its potent inhibition of MAOs and cholinesterases, was combined with the pharmacophore of Belinostat. wikipedia.org The resulting polyfunctionalized indole derivatives were evaluated for their inhibitory profiles against HDACs, ChEs, and MAOs.

The structure-activity relationship studies revealed that modifications to the hybrid structure had distinct effects on target engagement. For instance, certain derivatives showed encouraging inhibitory profiles against HDACs 1 and 6, AChE, BChE, and MAO-B. wikipedia.org Interestingly, while this compound is an irreversible MAO inhibitor, some of its hybrid derivatives were found to bind to MAO-B in a reversible manner. This is considered a preferable trait in polypharmacology, as sustained, irreversible inhibition of a single target could negate the synergistic benefits of a multi-target drug. wikipedia.org

The table below summarizes the inhibitory activities of selected this compound-Belinostat hybrid compounds against various targets, illustrating the impact of structural modifications.

CompoundTargetIC50 (µM) or % InhibitionNotes
8c HDAC13.39 ± 0.35-
HDAC60.19 ± 0.02-
eeAChE59.4 ± 1.1% at 10 µMModerate inhibition
eqBChE60.1 ± 1.2% at 10 µMModerate inhibition
hMAO-A2.0 ± 0.2-
hMAO-B0.076 ± 0.003Potent MAO-B inhibitor
9c HDAC11.13 ± 0.09-
HDAC60.046 ± 0.002Potent HDAC6 inhibitor
eeAChE35.7 ± 2.6% at 10 µMLower inhibition
eqBChE60.4 ± 0.6% at 10 µMModerate inhibition
hMAO-A> 10Weak MAO-A inhibitor
hMAO-B0.016 ± 0.002Most potent MAO-B inhibitor
11a hMAO-A0.0075 ± 0.0004Most potent MAO-A inhibitor
hMAO-B0.23 ± 0.01-

Data sourced from ACS Pharmacology & Translational Science. wikipedia.org The specific structural differences between compounds 8c, 9c, and 11a relate to substitutions on the indole core and the nature of the linker to the hydroxamate group.

These findings demonstrate that even subtle structural alterations can significantly shift the activity profile of this compound derivatives, allowing for the fine-tuning of potency and selectivity against individual targets. wikipedia.org

Design Strategies for Optimized Multi-Target Profiles

The development of molecules like this compound with a balanced, multi-target profile requires sophisticated design strategies. The overarching goal is to integrate different pharmacophoric elements into a single chemical entity that can effectively interact with multiple, disease-relevant targets to achieve a synergistic therapeutic outcome. wikipedia.orgnih.gov

A primary strategy in the design of this compound and its derivatives is pharmacophore merging or hybridization. wikipedia.org This approach involves combining the structural features of two or more known ligands for different targets into a new, single hybrid molecule. youtube.com The design of this compound itself is an example of a structural compromise that successfully integrates pharmacophores for ChEs, MAOs, and H3Rs. nih.gov

A clear application of this strategy is seen in the development of this compound-Belinostat hybrids. Researchers explicitly used a pharmacophore merging strategy by combining the 5-substituted indole core of this compound with the hydroxamic acid moiety of the HDAC inhibitor Belinostat. wikipedia.org The indole core was chosen for its known potent inhibitory activity against MAOs and cholinesterases, as well as its neuroprotective properties. This core was then merged with the pharmacophore of Belinostat, an FDA-approved HDAC inhibitor. The resulting hybrid compounds were designed to simultaneously inhibit HDACs, MAOs, and ChEs, thus creating a novel multi-target profile aimed at treating complex neurodegenerative diseases like Alzheimer's. wikipedia.org This rational design approach leverages the known activities of existing pharmacophores to build new molecules with enhanced, multi-faceted therapeutic potential.

Fragment-based drug discovery (FBDD) and scaffold hopping are modern strategies used to discover novel lead compounds. FBDD involves screening small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. These initial hits are then grown, linked, or merged to produce more potent leads. youtube.comyoutube.com Scaffold hopping aims to identify compounds with novel core structures (scaffolds) that retain the biological activity of a known active compound. nih.govuniroma1.it This is often used to improve properties or find new intellectual property.

While these are powerful techniques in medicinal chemistry, a review of the available scientific literature does not provide specific examples of fragment-based design or scaffold hopping strategies that explicitly use the this compound structure as a starting point for the development of new analogues.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov QSAR models use statistical methods to correlate physicochemical properties or molecular descriptors with activity, allowing for the prediction of the potency of new, untested compounds. nih.govnih.gov This approach is valuable for guiding lead optimization and designing new molecules with improved therapeutic effects. nih.gov

Despite the utility of QSAR in drug discovery, dedicated QSAR studies focusing on a series of this compound analogues are not prominently featured in the reviewed scientific literature. Such studies would require a dataset of structurally related this compound derivatives with corresponding biological activity data against its various targets to build and validate predictive models.

Computational and Theoretical Chemistry Approaches in Contilisant Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Contilisant research, docking simulations have been instrumental in elucidating its binding modes within the active sites of its various target proteins.

Studies have shown that this compound, along with its precursor ASS234, effectively fits into the binding cavities of acetylcholinesterase (AChE), monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and the histamine (B1213489) H3 receptor (H3R). scispace.com This supports the in vitro findings of its multitarget activity. For instance, docking studies of this compound-belinostat hybrids, which are inspired by this compound's structure, have revealed how different chemical linkages influence their binding to histone deacetylase (HDAC) isoforms, such as HDAC1 and HDAC6. acs.org The positioning of the indole-based cap group of these hybrids near specific loops within the enzymes' structures, like the L1 loop, has been observed. acs.org

Similarly, in the design of new quinolinone-based inhibitors inspired by this compound, docking analyses were performed to understand their interaction with human recombinant acetylcholinesterase (hrAChE). csic.es For example, compound QN8, a potent and selective inhibitor, showed a high binding affinity in docking studies, which helped to rationalize its observed in vitro enzymatic activity. csic.es Furthermore, docking studies on this compound+Tubastatin A hybrids helped to understand their binding modes within HDAC6. csic.es These simulations are crucial for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions by simulating the movements of atoms and molecules over time. ebsco.comwikipedia.org This method is crucial for understanding the conformational flexibility of both the ligand and the protein's binding site, which is often not captured by static docking models. mdpi.com

In this compound research, MD simulations have been employed to study the binding interactions of related compounds with human cholinesterases. acs.org These simulations can reveal how the ligand and protein adapt to each other upon binding and can help identify key interactions that stabilize the complex. plos.orgugent.be For instance, MD simulations can track the conformational changes in the entire protein structure mediated by the binding of a ligand, as has been suggested for interactions with AChE. acs.org

The application of MD simulations extends to understanding the dynamics of the binding site itself. plos.org By observing the fluctuations and movements of amino acid residues within the binding pocket over the course of a simulation, researchers can gain insights into the flexibility of the site and identify which conformations are most favorable for ligand binding. This information is invaluable for designing ligands that can better accommodate the dynamic nature of their targets.

Density Functional Theory (DFT) Applications in Reactivity and Mechanistic Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aimspress.comukm.my It is a powerful tool for studying chemical reactivity and reaction mechanisms at the atomic level. ijrpr.comrwth-aachen.de

DFT studies can elucidate the electronic properties of molecules, which are crucial for their reactivity. aimspress.com By calculating properties like electron density and molecular orbitals, researchers can predict the most likely sites for chemical reactions and understand the nature of the transition states involved. nih.gov This level of detail is essential for a deep understanding of the chemical processes underlying the biological activity of compounds like this compound.

Computational Prediction of Molecular Properties Relevant to Biological Activity (e.g., Blood-Brain Barrier Permeability)

A critical aspect of developing drugs for central nervous system (CNS) disorders is ensuring they can cross the blood-brain barrier (BBB). peerj.comfrontiersin.org Computational models are widely used to predict the BBB permeability of drug candidates early in the development process, reducing the need for time-consuming and expensive in vivo studies. frontiersin.orgnih.gov

This compound has been described as a BBB permeable agent. researchgate.net Computational tools, such as the parallel artificial membrane permeability assay (PAMPA), have been used to predict the BBB penetration properties of this compound and related compounds. scispace.com These predictions are often based on physicochemical properties of the molecule, such as its lipophilicity (logP), polar surface area, and the number of rotatable bonds. nih.gov For example, this compound was found to have a higher hydrophilicity (MolLogP = 3.7) compared to its precursor ASS234 (MolLogP = 5.5), suggesting improved drug-like properties. scispace.com

Various computational approaches, including quantitative structure-activity relationship (QSAR) models, machine learning, and deep learning algorithms, have been developed to predict BBB permeability with increasing accuracy. peerj.comfrontiersin.orgfrontiersin.orgarxiv.org These models are trained on large datasets of compounds with known BBB permeability and can then be used to predict the permeability of new chemical entities like this compound and its derivatives.

Analytical Methodologies for the Research and Development of Contilisant

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural confirmation of Contilisant are achieved through a combination of sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds. rsc.orgrsc.orgnih.gov For this compound, both ¹H NMR and ¹³C NMR would be employed to map out the carbon-hydrogen framework of the molecule. researchgate.net ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR, in turn, offers a detailed picture of the carbon skeleton. scispace.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would be used to establish the connectivity between protons and carbons, respectively, providing unambiguous evidence for the assembled structure of this compound.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. wikipedia.org This technique is critical for determining the molecular weight of this compound and for confirming its elemental composition. researchgate.netwikipedia.org High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. frontiersin.org Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern serves as a molecular fingerprint, further corroborating the proposed structure. wikipedia.org

The data obtained from these spectroscopic methods are collectively analyzed to build a comprehensive and verified model of the this compound molecule.

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic techniques are indispensable for separating this compound from impurities and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity assessment and quantification of pharmaceutical compounds like this compound. researchgate.netresearchgate.net A reversed-phase HPLC (RP-HPLC) method would be developed, likely utilizing a C18 column. japsonline.comscielo.br The method development process involves optimizing the mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) with a pH modifier like o-phosphoric acid), flow rate, and detection wavelength to achieve optimal separation and sensitivity. japsonline.comnih.gov The purity of a this compound sample is determined by injecting a solution and analyzing the resulting chromatogram. The area of the main peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known this compound concentrations. japsonline.com

Gas Chromatography (GC): While HPLC is generally preferred for non-volatile compounds like this compound, Gas Chromatography (GC) could be employed for the analysis of any volatile impurities or starting materials used in its synthesis. chromatographyonline.comnih.gov GC separates compounds based on their volatility and interaction with a stationary phase within a heated column. nih.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification of these volatile components. nih.gov

The following table outlines a typical setup for an HPLC method for this compound analysis:

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) japsonline.comscielo.br
Mobile Phase Acetonitrile and water mixture (pH adjusted) japsonline.com
Flow Rate 1.0 mL/min japsonline.com
Detection UV spectrophotometry (wavelength to be optimized) japsonline.com
Injection Volume 20 µL japsonline.com

Bioanalytical Approaches for In Vitro and In Vivo Sample Analysis

Bioanalytical methods are crucial for understanding the pharmacokinetic and pharmacodynamic properties of this compound. These methods are used to measure the concentration of the drug and its metabolites in biological matrices such as plasma, blood, and tissue samples. nebiolab.comb-ac.co.ukasiapharmaceutics.info

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. wikipedia.orgb-ac.co.ukadvinus.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. wikipedia.org For the analysis of this compound in biological samples, a method would be developed that involves sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences, followed by LC-MS/MS analysis. advinus.com This allows for the accurate quantification of this compound, even at the low concentrations typically found in in vivo studies. advinus.com

In Vitro Assays: In vitro assays are essential for characterizing the biological activity of this compound. nebiolab.com For example, enzyme inhibition assays would be used to determine the inhibitory potency (IC₅₀ values) of this compound against its target enzymes, such as cholinesterases and monoamine oxidases. researchgate.net These assays typically involve incubating the enzyme with various concentrations of this compound and measuring the resulting enzyme activity.

A summary of bioanalytical techniques for this compound is presented below:

TechniqueApplication
LC-MS/MS Quantification of this compound and its metabolites in plasma, blood, and tissues. advinus.comdbcls.jp
Enzyme Inhibition Assays Determination of IC₅₀ values against target enzymes. researchgate.net
Cell-based Assays Evaluation of cellular effects and mechanisms of action.

Development and Validation of Research-Specific Analytical Protocols

The development and validation of analytical methods are critical to ensure that the data generated are reliable, reproducible, and fit for purpose. ujpronline.comresearchgate.netlabmanager.com All analytical methods used in the research and development of this compound must be validated according to guidelines from regulatory authorities like the International Council for Harmonisation (ICH). europa.euich.org

The validation process for an analytical method typically includes the evaluation of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. europa.euich.org

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. labmanager.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org

The development of a robust and validated analytical protocol is a prerequisite for advancing this compound through the different stages of drug development, from early discovery to clinical trials. researchgate.net

Future Research Directions and Translational Perspectives for Contilisant Inspired Compounds

Design and Synthesis of Advanced Contilisant Analogues with Enhanced Specificity and Potency

Future efforts are centered on the rational design and synthesis of next-generation analogues that refine the pharmacological profile of the parent compound. A primary motivation is to modulate the mode of action on specific targets. For instance, this compound is an irreversible MAO inhibitor, which can complicate its polypharmacological synergy. Sustained, irreversible inhibition of one target could effectively transform a multi-target drug into a single-target agent over time, potentially nullifying the intended synergistic benefits acs.org.

To address this, research has focused on creating hybrids that introduce new functionalities and modify existing ones:

This compound-Belinostat Hybrids: These compounds are designed by merging the pharmacophore of this compound with that of Belinostat (B1667918), a histone deacetylase (HDAC) inhibitor acs.org. This strategy aims to create multi-neurotargeting agents that not only inhibit ChEs and MAOs but also HDACs, which are implicated in neurodegeneration acs.orgresearchgate.net. A key achievement in this line of research is the development of analogues that bind to MAO-B in a reversible manner, which is considered preferable for maintaining a balanced polypharmacological profile acs.org.

Contilistat: This advanced analogue was conceived as a hybrid of this compound and Vorinostat (another HDAC inhibitor) thieme-connect.de. The design involves replacing specific methyl groups on the this compound core with pharmacophoric moieties from Vorinostat thieme-connect.deresearchgate.net. The resulting compound, Contilistat (also known as DDI199), is a polyfunctionalized indole (B1671886) derivative designed to inhibit HDACs, ChEs, and MAOs, while also modulating S1R, H3R, and potentially other receptors like 5-HT6 and dopamine D3 researchgate.netchemrxiv.org.

This compound+Tubastatin A Hybrids: By juxtaposing pharmacophoric elements of this compound and Tubastatin A (a selective HDAC6 inhibitor), researchers have developed novel polyfunctionalized indole derivatives researchgate.netacs.org. This approach specifically targets HDAC6, an enzyme of significant interest in neurodegenerative disease research acs.org.

These synthetic strategies utilize pharmacophore merging and structural juxtaposition to create highly integrated single molecules with a broader and more refined spectrum of activity acs.orgacs.orgunibo.it.

Compound ClassParent CompoundsKey Modifications & GoalsNew Targets Introduced
This compound-Belinostat Hybrids This compound, BelinostatMerge pharmacophores; achieve reversible MAO-B inhibition. acs.orgHistone Deacetylases (HDACs) acs.org
Contilistat (DDI199) This compound, VorinostatReplace key functional groups with moieties from Vorinostat. thieme-connect.deresearchgate.netHDACs, 5-HT6R, D3R researchgate.netchemrxiv.org
This compound+Tubastatin A Hybrids This compound, Tubastatin AJuxtapose pharmacophores to create multifunctional ligands. acs.orgHDAC6 (specifically) acs.org

Comprehensive Elucidation of Synergistic and Additive Effects in Polypharmacological Profiles

The fundamental premise of a multi-target-directed ligand like this compound is to achieve a therapeutic effect that is greater than the sum of its individual activities—a phenomenon known as synergy—or at least an additive effect nih.govresearchgate.netnih.gov. This approach is believed to be more effective for complex diseases than combination therapies (using multiple drugs) due to a more predictable metabolic profile and simultaneous engagement of targets researchgate.netnih.gov.

Future research must focus on dissecting the precise nature of these interactions. It is crucial to determine whether the combined modulation of ChE, MAO, H3R, and S1R pathways by this compound results in synergistic or additive neuroprotection and cognitive enhancement. A significant challenge noted is that the irreversible inhibition of MAO by this compound might disrupt the delicate balance required for a sustained synergistic effect acs.org.

Therefore, a key research direction is the comparative analysis of this compound against its newer analogues, which feature reversible MAO inhibition acs.org. Studies should be designed to quantify the degree of synergy and differentiate it from simple additivity. This will involve sophisticated cellular and in vivo models where downstream markers of multiple pathways can be monitored simultaneously. A deeper understanding of these polypharmacological effects is essential for optimizing the design of future multi-target agents and validating the hypothesis that a single, multi-functional molecule can offer superior efficacy for multifactorial diseases acs.org.

Expansion of Therapeutic Horizons: Investigating this compound in Other Multifactorial Diseases

While initially developed as a promising agent for Alzheimer's disease, the multi-target profile of this compound and its analogues suggests potential applications in other complex, multifactorial conditions that share overlapping pathological mechanisms with neurodegeneration, such as other neurodegenerative diseases and certain cancers researchgate.net.

Parkinson's Disease (PD): Pathological mechanisms in PD, including oxidative stress, mitochondrial dysfunction, and motor defects, are relevant to the targets of this compound derivatives. Notably, this compound+Tubastatin A hybrids have been evaluated in Drosophila and human cell models of PD. These studies showed that the compounds could alleviate PD-like characteristics, highlighting a potential new therapeutic avenue acs.org.

Glioblastoma: Research into compounds like Contilistat and this compound-Belinostat hybrids is actively exploring their utility in treating aggressive cancers such as glioblastoma researchgate.netchemrxiv.org. The rationale is based on the involvement of targets like HDACs in cancer pathology. This represents a significant expansion from neurodegeneration to oncology, guided by a strategy of targeting shared pathological pathways chemrxiv.orgresearchgate.net.

Future work will involve validating these preliminary findings in more advanced preclinical models of these diseases. This expansion of therapeutic focus underscores the versatility of the this compound scaffold and the broader potential of multi-target-directed ligands in medicine researchgate.net.

Development of Novel Pre-clinical Models for Deeper Mechanistic Understanding

The initial preclinical validation of this compound utilized established animal models, including mice with cognitive deficits induced by lipopolysaccharide (LPS), scopolamine, or amyloid-beta (Aβ) oligomers researchgate.netnih.govnih.govnih.gov. These models were instrumental in demonstrating its procognitive effects in vivo, often showing superiority over single-target drugs like donepezil researchgate.netnih.gov.

However, as research progresses towards more complex analogues with broader target profiles, there is a corresponding need for more sophisticated preclinical models. The complexity of multifactorial diseases is not fully captured by models that induce a single type of pathology. Future research should focus on developing and utilizing models that better recapitulate the multifaceted nature of these conditions.

Recent studies on this compound analogues have already begun to move in this direction:

Drosophila Models of Parkinson's Disease: These models were used to assess the effects of this compound+Tubastatin A hybrids on motor defects, oxidative stress, and mitochondrial dysfunction, providing a holistic view of the compounds' effects on PD-related phenotypes acs.org.

Caenorhabditis elegans Models of Alzheimer's Disease: The transgenic C. elegans CL2006 model, which expresses human Aβ, was used to study the effects of this compound+Tubastatin A hybrids on age-related paralysis and cognitive function acs.org.

The development and application of such models, including more advanced transgenic rodent models, will be critical for a deeper mechanistic understanding of how these multi-target compounds work and for more accurately predicting their therapeutic potential in humans. The challenge remains to create animal models that adequately reflect the complexity of diseases like AD nih.gov.

Exploration of this compound-Derived Compounds as Chemical Biology Tools and Probes

Beyond their direct therapeutic potential, this compound and its analogues represent valuable scaffolds for the development of chemical probes to investigate the biology of neurodegenerative diseases. The partnership between drug discovery and chemical biology is crucial for elucidating complex biological mechanisms nih.gov.

A chemical probe is a small molecule designed to selectively engage a specific target or set of targets, allowing researchers to study its function in cellular and physiological systems. This compound-derived compounds, with their well-characterized affinities for multiple, disease-relevant targets, are ideal starting points for creating such tools.

Future research could involve:

Synthesis of Tagged Analogues: Modifying this compound analogues by attaching fluorescent dyes or other biochemical tags.

Mechanistic Studies: Using these tagged probes in advanced imaging and proteomic experiments to visualize the simultaneous engagement of multiple targets within a cell and to understand the downstream consequences of this engagement.

By developing this compound-based chemical probes, researchers can gain unprecedented insight into the crosstalk between the cholinergic, monoaminergic, histaminergic, and sigma-1 receptor systems. This knowledge would not only advance our fundamental understanding of neurodegeneration but also provide a stronger rational basis for the design of the next generation of multi-target therapeutics nih.gov.

Q & A

What are Contilisant's primary biological targets, and what standardized assays validate its inhibitory/agonistic activity?

Level: Basic
Answer: this compound is a multifunctional ligand targeting cholinesterases (AChE, BuChE), monoamine oxidases (MAO-A/B), histamine H3 receptors (H3R), and sigma-1 receptors (S1R). Key assays include:

  • Cholinesterase inhibition: Ellman’s method for IC50 determination (hAChE: 0.53 µM; hBuChE: 1.69 µM) .
  • MAO inhibition: Fluorometric assays using kynuramine as substrate (hMAO-A: 0.145 µM; hMAO-B: 0.078 µM post 30-min preincubation) .
  • H3R antagonism: Radioligand binding assays (Ki = 10.8 nM) .
  • S1R agonism: Competitive binding assays (Ki = 65.2 nM) and functional cAMP modulation .
    Methodological Note: Preincubation time critically impacts MAO inhibition potency due to irreversible binding kinetics .

How does this compound's multifunctional profile influence experimental design in Alzheimer’s disease (AD) models?

Level: Advanced
Answer: this compound’s tetratarget action necessitates a layered experimental approach:

  • In vitro: Parallel screening across targets to balance activity (e.g., avoiding excessive MAO-B inhibition overshadowing ChE effects) .
  • In vivo: Use of Aβ1–42-induced cognitive deficit models (e.g., radial arm maze) to assess synergism between cholinergic enhancement (via ChE inhibition) and neuroprotection (via S1R agonism) .
  • Control for off-target effects: Compare with single-target inhibitors (e.g., donepezil for ChE, ciproxifan for H3R) to isolate this compound’s multifactorial benefits .
    Data Contradiction Alert: Irreversible MAO inhibition () may conflict with long-term safety; newer analogs replace propargyl groups with reversible motifs (e.g., quinolinones) .

What strategies resolve contradictions in this compound's MAO inhibition kinetics (irreversible vs. reversible)?

Level: Advanced
Answer: this compound’s propargylamine moiety confers irreversible MAO-B inhibition, but recent studies highlight risks of prolonged enzyme inactivation. Methodological solutions include:

  • Time-dependent assays: Measure IC50 after 0 vs. 30 min preincubation to distinguish reversible/irreversible inhibition (IC50 shifts from 1.94 µM to 0.078 µM for MAO-B) .
  • Structural redesign: Replace propargyl with dihydroquinolinone or coumarin derivatives to achieve reversible inhibition while retaining multitarget efficacy .
  • In vivo washout studies: Monitor enzyme recovery post-treatment to assess irreversibility .

How is this compound’s blood-brain barrier (BBB) permeability validated, and what models are recommended?

Level: Basic
Answer: BBB penetration is confirmed via:

  • PAMPA-BBB assay: Predicts passive diffusion using artificial membrane permeability (this compound’s logPe = −4.7, comparable to donepezil) .
  • In vivo pharmacokinetics: Brain/plasma ratio measurements in rodent models after oral administration .
    Best Practice: Combine PAMPA with MDCK-MDR1 cell assays to account for active transport mechanisms .

What statistical methods are critical for analyzing this compound’s cognitive rescue in AD animal models?

Level: Advanced
Answer: Use non-parametric tests (e.g., Mann-Whitney U) for small-sample behavioral data (e.g., novel object recognition). For longitudinal studies (e.g., radial arm maze):

  • Mixed-effects models: Account for repeated measures and inter-individual variability .
  • Post hoc corrections: Apply Bonferroni adjustment to mitigate false positives from multitarget interactions .
    Data Highlight: this compound outperforms donepezil in reducing Aβ-induced errors (p < 0.01), validated via two-way ANOVA with Tukey’s test .

How do researchers optimize this compound’s pharmacokinetics while maintaining multitarget efficacy?

Level: Advanced
Answer: Optimization involves:

  • Prodrug design: Introduce ester groups to enhance oral bioavailability without altering target affinity .
  • Metabolic stability assays: Use liver microsomes to identify vulnerable sites (e.g., N-methyl propargyl) for structural shielding .
  • Plasma protein binding (PPB) assays: Balance free drug concentration (aim for PPB <90%) using equilibrium dialysis .

What in vitro neuroprotection assays validate this compound’s antioxidant effects?

Level: Basic
Answer: Standard assays include:

  • DCFH-DA assay: Quantify ROS reduction in SH-SY5Y cells under oxidative stress (e.g., H2O2 exposure) .
  • MTT assay: Measure neuronal viability post-Aβ25–35 insult (this compound EC50 = 2.1 µM vs. 5.6 µM for donepezil) .
    Protocol Note: Include melatonin as a positive control for antioxidant activity .

How should researchers address this compound’s potential off-target interactions with sigma receptors?

Level: Advanced
Answer: S1R agonism (Ki = 65.2 nM) may confound cognitive results. Mitigation strategies:

  • Selective receptor knockout models: Use S1R−/− mice to isolate S1R-mediated effects .
  • Functional antagonism: Co-administer BD-1047 to block S1R and assess contribution to cognitive rescue .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.